molecular formula C10H8ClNO4S B1582279 2-Phthalimidoethanesulfonyl chloride CAS No. 4403-36-5

2-Phthalimidoethanesulfonyl chloride

Cat. No.: B1582279
CAS No.: 4403-36-5
M. Wt: 273.69 g/mol
InChI Key: HCPVYBCAYPMANM-UHFFFAOYSA-N
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Description

2-Phthalimidoethanesulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO4S and its molecular weight is 273.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218453. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

is a chemical compound with the molecular formula C10H8ClNO4S . It has a molecular weight of 273.69 and is solid in form . It has a melting point of 158-163°C and a predicted boiling point of 416.5±28.0 °C . The compound is sensitive to moisture , which means it should be stored in a dry environment.

The compound contains a sulfonyl chloride group, which is highly reactive and can undergo various chemical reactions, such as substitution and addition reactions This reactivity might play a role in its interaction with biological targets.

In terms of pharmacokinetics, the properties such as solubility, stability, and reactivity of the compound would influence its absorption, distribution, metabolism, and excretion (ADME) in the body. But again, without experimental data, it’s challenging to provide a detailed outline of these properties.

If you’re planning to work with this compound in a lab setting, please make sure to follow all relevant safety protocols, as it’s classified as a dangerous substance .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVYBCAYPMANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309016
Record name 2-Phthalimidoethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4403-36-5
Record name 2-Phthalimidoethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4403-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 210785
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4403-36-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218453
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4403-36-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210785
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phthalimidoethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.730
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Synthesis routes and methods I

Procedure details

A suspension of taurine (8.0 g, 63.9 mmol) and potassium acetate (6.7 g, 68.3 mmol) in acetic acid was refluxed for 15 min. Phthalic anhydride (10.1 g, 68.4 mmol) was added and the solution was refluxed for 3 h. The reaction was cooled to room temperature and the solid was filtered off, washed with cold acetic acid and dried under vacuum at 100° C. to give a white solid. The solid (14.3 g, 54.7 mmol) was suspended in toluene (50 ml) and phosphorus pentachloride (8.12 g, 39.0 mmol) was added under nitrogen. The reaction mixture was heated under reflux for 1 h. Further phosphorus pentachloride (8.12 g, 39.0 mmol) was added and the reaction mixture was refluxed for 2.5 h. The brownish solution was decanted from the small amount of solid formed and then concentrated in vacuo, the residue was poured onto ice:water (50:50, lOOmIl) and filtered. The solid was dried for 16 h in vacuo at 45° C. to give a pale brown solid (6.4 g, 34%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
14.3 g
Type
reactant
Reaction Step Three
Quantity
8.12 g
Type
reactant
Reaction Step Four
Quantity
8.12 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Yield
34%

Synthesis routes and methods II

Procedure details

60 g of the compound obtained in step A in 300 ml of toluene are heated to reflux for 1 hour in the presence of 30.7 g of phosphorus pentachloride. 30.7 g of phosphorus pentachloride are added again and refluxing is maintained for 90 minutes. 280 g of ice are added to the reaction medium, the mixture is stirred, and the insoluble matter is filtered off and then washed with ice-cold water. The residue is dried over P2O5 and then recrystallized in dichloroethane to obtain 32 g of the expected product, m.p.=160° C.
Name
compound
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
280 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 2-phthalimidoethanesulfonyl chloride?

A1: While the provided article doesn't explicitly describe the structure of this compound, we can deduce some information based on its name and the reactions it undergoes. The name indicates the presence of the following structural features:

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